molecular formula C10H12N2O2 B145647 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- CAS No. 130688-31-2

4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-

Cat. No. B145647
M. Wt: 192.21 g/mol
InChI Key: VZRCUHMQWPZOEL-UHFFFAOYSA-N
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Description

“4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-” is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is also known as "5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBOXYLIC ACID" .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, which includes “4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-”, has been a topic of interest in medicinal chemistry . Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies . For instance, the Bischler–Nepieralski reaction is a commonly used strategy for the synthesis of isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of “4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-” consists of a tetrahydroisoquinoline core with a carboxylic acid group at the 4-position . The presence of the amino group and the tetrahydroisoquinoline core may contribute to its biological activities .


Physical And Chemical Properties Analysis

The predicted physical and chemical properties of “4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-” include a boiling point of 350.6±42.0 °C, a density of 1.247±0.06 g/cm3, and a pKa of 2.27±0.20 .

Future Directions

The future research directions could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity, given the wide range of biological and pharmacological activities exhibited by these compounds . Further studies could also focus on exploring the detailed mechanism of action and potential therapeutic applications of “4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-”.

properties

IUPAC Name

3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h5H,1-4H2,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRCUHMQWPZOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=NC=C2C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156678
Record name 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid

CAS RN

130688-31-2
Record name 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130688312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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